N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)22-16(26)12-24-19(27)18-15(17(23-24)13-9-10-13)11-21-25(18)14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAONZEGIKPLBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide typically involves multiple steps, starting with the formation of the pyrazolopyridazine core This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone precursor
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions could employ nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide has shown potential biological activities, such as antimicrobial and antiviral properties. It can be used in the development of new drugs or as a lead compound for further research.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections or diseases related to inflammation.
Industry: In the industrial sector, this compound might find applications in the development of new materials or as a component in chemical processes. Its stability and reactivity can be advantageous in various manufacturing processes.
Mechanism of Action
The mechanism by which N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its biological effects.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific biological activity being studied. For example, if the compound exhibits antimicrobial properties, it might target bacterial enzymes or cell wall components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyrazolo-pyridazin core, substituents at the 4-position, and variations in the acetamide side chain. Below is a detailed comparison with key derivatives:
Core Structure Modifications
- Pyrazolo[3,4-d]pyridazin vs. Pyrazolo[3,4-b]pyridin: The compound in (C28H23ClN4O3) features a pyrazolo[3,4-b]pyridin core, which differs in aromatic nitrogen positioning compared to pyrazolo[3,4-d]pyridazin. The pyridin derivative exhibits a higher melting point (209–211°C) compared to pyrazolo-pyridazin analogs (e.g., 155°C for compound 5d in ), suggesting enhanced crystallinity due to planar aromatic stacking .
Substituent Variations at the 4-Position
- Cyclopropyl vs. Methyl or Aryl Groups: The target compound’s 4-cyclopropyl group contrasts with the 4-methyl substituent in ’s analog (N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide). Cyclopropyl’s steric bulk and electron-withdrawing nature may enhance metabolic stability compared to methyl . Another analog in (BI81527) retains the 4-cyclopropyl group but substitutes the acetamide’s tert-butyl with N,N-bis(isopropyl), increasing molecular weight (393.48 g/mol) and lipophilicity .
Acetamide Side Chain Modifications
- N-tert-butyl vs. N-Aryl or N-Alkyl Groups: The tert-butyl group in the target compound provides steric hindrance and lipophilicity, which may improve membrane permeability. In contrast, compound 5d () features a dimethylaminophenyl acetamide substituent, introducing polar tertiary amine functionality (melting point: 155°C) and reducing hydrophobicity . Similarly, compound 5i () substitutes the acetamide with a pyrenylmethyl group, resulting in a significantly higher melting point (217–219°C) due to extended aromatic stacking .
Physicochemical and Structural Comparisons
*Molecular weight inferred from BI81527 (C22H27N5O2).
Functional Implications
- Lipophilicity and Solubility: The tert-butyl group in the target compound likely enhances lipophilicity compared to polar substituents like dimethylamino (5d) or methoxyphenyl (4c). This could favor passive diffusion across biological membranes but may reduce aqueous solubility .
- Biological Activity : While direct data for the target compound are unavailable, analogs like Lin28-1632 () demonstrate functional inhibition of Lin28 proteins at 80 µM concentrations, suggesting pyridazin derivatives may target RNA-binding proteins . The cyclopropyl group’s metabolic stability could prolong half-life compared to methyl or aryl analogs.
Biological Activity
N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C21H25N5O2
- CAS Number : 1116070-76-8
This structure features a pyrazolo[3,4-d]pyridazin core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazolo derivatives. Although specific data on this compound is limited, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibiting structure-dependent antibacterial effects were shown to be effective against resistant strains of Staphylococcus aureus and Enterococcus faecium .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been investigated through various assays. Similar derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways. For example, certain pyrazolo derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | Target | IC50 (μM) |
|---|---|---|
| 3b | COX-2 | 0.04 ± 0.09 |
| 4b | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Anticancer Activity
Emerging research suggests that compounds similar to this compound may inhibit specific cancer pathways. For instance, studies involving PLK4 inhibitors indicate that structural analogs can impact cancer cell proliferation and survival . The mechanisms often involve the modulation of key signaling pathways associated with tumor growth.
Case Study 1: Antimicrobial Screening
In a comparative study of various pyrazolo derivatives, one compound demonstrated significant activity against drug-resistant bacterial strains. The study employed a standard disk diffusion method to assess efficacy against Escherichia coli and Staphylococcus aureus, showing promising results that warrant further exploration of N-tert-butyl derivatives.
Case Study 2: Inflammatory Response in Animal Models
In vivo studies using carrageenan-induced paw edema models revealed that certain pyrazolo derivatives exhibited anti-inflammatory effects comparable to indomethacin. The effective doses were calculated, indicating that similar compounds may provide therapeutic benefits in managing inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
